
GD-Tex chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GD-Tex

Cat. No.: B1676763 Get Quote

An In-depth Technical Guide to GD-Tex (Motexafin Gadolinium)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction
GD-Tex, known scientifically as Motexafin Gadolinium and by the trade name Xcytrin, is a

synthetic metallotexaphyrin that has garnered significant interest in the field of oncology.[1][2]

[3] As a member of the texaphyrin family, it is an expanded porphyrin-like molecule designed to

chelate large metal ions.[4] The incorporation of a paramagnetic gadolinium(III) ion allows GD-
Tex to be detectable by magnetic resonance imaging (MRI), offering the unique advantage of

visualizing its accumulation in tumor tissues.[5][6] This document serves as a detailed technical

resource on the chemical structure, physicochemical properties, and mechanism of action of

GD-Tex.

Chemical Structure
The chemical structure of GD-Tex consists of a central gadolinium (Gd³⁺) ion coordinated

within the planar, pentadentate aromatic macrocycle of a texaphyrin ligand.[4] The texaphyrin

core is approximately 20% larger than that of a porphyrin, which is essential for

accommodating the large gadolinium cation.[7] While the systematic IUPAC name is "(PB-7-11-

233'2'4)-bis(acetato-kappaO)(9,10-diethyl-20,21-bis(2-(2-(2-

methoxyethoxy)ethoxy)ethoxy)-4,15-dimethyl-8,11-imino-3,6:16,13-dinitrilo-1,18-

benzodiazacycloeicosine-5,14-dipropanolato-

kappaN(1),kappaN(18),kappaN(23),kappaN(24),kappaN(25))gadolinium", it is commonly

referred to by its non-proprietary name, Motexafin Gadolinium.[4]
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The structure is further characterized by two axially coordinated acetate ligands and

polyethyleneglycol substituents that enhance its water solubility.[4][8]

Common Synonyms: Motexafin gadolinium, Xcytrin, Gd-Tex, Gadolinium texaphyrin, GdT2B2,

PCI-0120.[4][5][7][9][10]

Properties of GD-Tex
The biological activity and pharmacokinetic profile of GD-Tex are dictated by its distinct

physicochemical properties.

Physicochemical Properties
Property Value Reference(s)

Molecular Formula C₅₂H₇₄GdN₅O₁₄⁻ [4]

Molecular Weight 1150.4 g/mol [4]

Appearance Scarlet red solid [10]

UV/Vis Absorption
Soret-like band at 468 nm, Q-

band at 742 nm
[4]

HPLC Purity ~87.58% [10]

Pharmacokinetic Properties (in CD1 mice)
Parameter Value Reference(s)

Route of Administration
Intravenous (i.v.) or

Intraperitoneal (i.p.)
[11]

Dosage 40 mg/kg [11]

Half-life (T₁/₂β) 12.9 hours [11]

Intraperitoneal Bioavailability 87.4% [11]

Distribution
Not widely distributed into less

well-perfused tissues
[11]
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In Vitro Activity
Parameter Value Condition Reference(s)

Kₘ for human/rat

TrxR1
8.65 µM [8]

kcat/Kₘ for human/rat

TrxR1
4.86 x 10⁴ M⁻¹s⁻¹ [8]

IC₅₀ for rat TrxR (non-

competitive)
6 µM [8]

IC₅₀ for mouse RNR

(with human Trx)
2 µM

3 µM reduced human

Trx
[8]

IC₅₀ for mouse RNR

(with DTT)
6 µM 4 mM dithiothreitol [8]

Synthesis of GD-Tex
The synthesis of Motexafin Gadolinium is a complex, multi-step process. Recent

advancements have focused on developing greener and more efficient synthetic routes to

improve yield and purity while reducing the reliance on hazardous materials and

chromatographic purification.[5][9]

Experimental Protocol for Synthesis (Conceptual
Overview)
While a detailed, step-by-step industrial synthesis protocol is proprietary, the general

methodology reported in the scientific literature involves the following key steps[4][5]:

Formation of the Tripyrrole Adduct: The synthesis begins with the acid-catalyzed

condensation of methyl 3-[2-(acetoxymethyl)-5-(benzyloxycarbonyl)-4-methyl-1H-pyrrol-3-

yl]propionate and 3,4-diethylpyrrole to yield a tripyrrolyl intermediate.[4]

Reduction and Deprotection: The ester functionalities of the adduct are reduced to diols

using a reducing agent such as a borane-THF complex. This is followed by the removal of

the benzyl ester protecting group through catalytic hydrogenation.[4]
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Macrocyclization: The texaphyrin macrocycle is formed through a subsequent condensation

reaction.

Metallation: The gadolinium(III) ion is inserted into the texaphyrin ligand, a process typically

achieved by reacting the macrocycle with a gadolinium salt like gadolinium(III) acetate.

Purification: The final product is purified, for instance, by crystallization from a solvent system

such as isopropanol and heptane, to obtain a scarlet red solid.[10]

Mechanism of Action and Signaling Pathway
GD-Tex exerts its anticancer effects primarily by inducing oxidative stress within tumor cells.[1]

[12] This is accomplished through a futile redox cycling process that leads to the generation of

reactive oxygen species (ROS) and the depletion of intracellular reducing metabolites.[4][12]

Inhibition of Thioredoxin Reductase
A primary molecular target of GD-Tex is the enzyme thioredoxin reductase (TrxR).[8][12] TrxR

is a vital component of the thioredoxin (Trx) system, which plays a central role in maintaining

cellular redox homeostasis.[13][14] GD-Tex functions as a substrate for TrxR, promoting the

oxidation of NADPH and, in the presence of oxygen, catalyzing the formation of superoxide

and hydrogen peroxide through redox cycling.[8] Additionally, GD-Tex acts as a non-

competitive inhibitor of TrxR.[8]

Inhibition of Ribonucleotide Reductase
GD-Tex also targets and inhibits ribonucleotide reductase (RNR), an enzyme critical for the de

novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8] The function

of RNR is dependent on the reducing equivalents supplied by the thioredoxin system. By

inhibiting both TrxR and RNR, GD-Tex effectively disrupts two pathways essential for the

survival and proliferation of cancer cells.[8]

Induction of Apoptosis
The elevated levels of ROS and the compromised redox state of the cell, induced by GD-Tex,

trigger apoptotic signaling cascades, culminating in programmed cell death.[4][9] The

preferential accumulation of GD-Tex in tumor cells, likely due to their higher metabolic activity,

contributes to its selective cytotoxicity.[2]
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Signaling Pathway Diagram
The diagram below provides a visual representation of the signaling pathway through which

GD-Tex exerts its cytotoxic effects on cancer cells.
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Caption: Proposed signaling pathway of GD-Tex in cancer cells.
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Conclusion
GD-Tex is a promising anti-cancer agent characterized by a novel mechanism of action that

exploits the redox vulnerabilities of tumor cells. Its ability to inhibit the thioredoxin system,

leading to oxidative stress and apoptosis, positions it as a valuable candidate for monotherapy

or in combination with conventional treatments like radiation and chemotherapy. The unique

feature of MRI detectability adds a diagnostic dimension to its therapeutic potential. This

technical guide provides a comprehensive summary of the current knowledge on GD-Tex,

offering a valuable resource for researchers and clinicians working towards the development of

more effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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